CYT-1010 hydrochloride

描述

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

属性

分子式 |

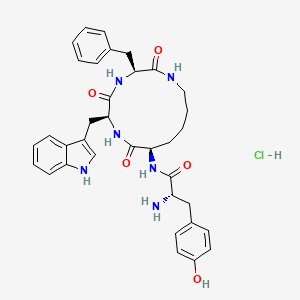

C35H41ClN6O5 |

|---|---|

分子量 |

661.2 g/mol |

IUPAC 名称 |

(2S)-2-amino-N-[(3S,6S,9R)-3-benzyl-6-(1H-indol-3-ylmethyl)-2,5,8-trioxo-1,4,7-triazacyclotridec-9-yl]-3-(4-hydroxyphenyl)propanamide;hydrochloride |

InChI |

InChI=1S/C35H40N6O5.ClH/c36-27(18-23-13-15-25(42)16-14-23)32(43)39-29-12-6-7-17-37-33(44)30(19-22-8-2-1-3-9-22)40-35(46)31(41-34(29)45)20-24-21-38-28-11-5-4-10-26(24)28;/h1-5,8-11,13-16,21,27,29-31,38,42H,6-7,12,17-20,36H2,(H,37,44)(H,39,43)(H,40,46)(H,41,45);1H/t27-,29+,30-,31-;/m0./s1 |

InChI 键 |

NMSZLDDOFYNBTI-JEFWNIONSA-N |

手性 SMILES |

C1CCNC(=O)[C@@H](NC(=O)[C@@H](NC(=O)[C@@H](C1)NC(=O)[C@H](CC2=CC=C(C=C2)O)N)CC3=CNC4=CC=CC=C43)CC5=CC=CC=C5.Cl |

规范 SMILES |

C1CCNC(=O)C(NC(=O)C(NC(=O)C(C1)NC(=O)C(CC2=CC=C(C=C2)O)N)CC3=CNC4=CC=CC=C43)CC5=CC=CC=C5.Cl |

产品来源 |

United States |

Foundational & Exploratory

In-Depth Technical Guide: The Core Mechanism of Action of CYT-1010 Hydrochloride

For Researchers, Scientists, and Drug Development Professionals

Introduction

CYT-1010 hydrochloride is a novel synthetic peptide analog of endomorphin-1, developed as a potent analgesic for the management of moderate to severe pain.[1][2][3] It represents a significant advancement in opioid pharmacology, designed to provide profound pain relief with an improved safety profile compared to traditional opioids. This technical guide delves into the core mechanism of action of CYT-1010, presenting key experimental data, detailed protocols, and visualizations of the underlying signaling pathways.

Core Mechanism: Preferential Activation of Truncated Mu-Opioid Receptor Splice Variants

The primary mechanism of action of this compound lies in its function as a highly selective agonist of the mu-opioid receptor (MOR).[3][4] What distinguishes CYT-1010 from conventional opioids is its preferential binding to and activation of truncated splice variants of the MOR, specifically those initiated at Exon 11.[4][5][6][7][8] In contrast, traditional opioids like morphine primarily activate the full-length MOR, which is associated with the full spectrum of opioid-related side effects, including respiratory depression, addiction, and withdrawal.[9] This differential receptor engagement is believed to be the cornerstone of CYT-1010's potent analgesic effects coupled with a reduced incidence of adverse events.[5][6][7][8]

Quantitative Analysis of Receptor Binding and Functional Activity

While direct comparative binding affinity data (Ki values) for CYT-1010 on full-length versus truncated MOR splice variants are not publicly available, functional assays demonstrate its potent and biased agonism. The following tables summarize the available quantitative data for CYT-1010 and comparator opioids.

| Parameter | CYT-1010 | Reference Compound(s) | Source(s) |

| Receptor Binding | |||

| Ki (MOR) | 0.25 nM | - | |

| Ki (Delta-Opioid) | 38 nM | - | |

| Ki (Kappa-Opioid) | 248 nM | - | |

| Functional Activity | |||

| EC50 (β-arrestin) | 13.1 nM | - | [10][11][12] |

| EC50 (cAMP Inhibition) | 0.0053 nM | - | [10][11][12] |

| Preclinical Efficacy | |||

| Analgesic Potency | 3-4 times > Morphine | Morphine | [2] |

Signaling Pathways of this compound

Upon binding to the mu-opioid receptor, CYT-1010 initiates a cascade of intracellular signaling events. As a G-protein coupled receptor (GPCR) agonist, it primarily signals through the Gαi/o pathway, leading to the inhibition of adenylyl cyclase and a subsequent decrease in intracellular cyclic AMP (cAMP) levels.[10][11][12] This signaling cascade ultimately results in the modulation of ion channels and neurotransmitter release, producing an analgesic effect.

A key feature of CYT-1010's signaling profile is its biased agonism. The significant difference between its high potency in inhibiting cAMP production (a G-protein mediated effect) and its lower potency in recruiting β-arrestin suggests a preference for the G-protein signaling pathway. This bias is thought to contribute to the reduced side-effect profile of CYT-1010, as β-arrestin recruitment is implicated in many of the adverse effects of traditional opioids.

Experimental Protocols

This section outlines the methodologies for key experiments used to characterize the mechanism of action of this compound.

[³⁵S]GTPγS Binding Assay

This assay is a functional measure of G-protein activation following receptor agonism.

Objective: To determine the potency and efficacy of CYT-1010 in activating G-proteins coupled to the mu-opioid receptor.

Materials:

-

Cell membranes expressing the mu-opioid receptor (full-length or splice variants).

-

[³⁵S]GTPγS (radiolabeled non-hydrolyzable GTP analog).

-

Unlabeled GTPγS.

-

GDP.

-

This compound.

-

Reference agonist (e.g., DAMGO).

-

Assay buffer (e.g., 50 mM Tris-HCl, 100 mM NaCl, 5 mM MgCl₂, 1 mM EDTA, pH 7.4).

-

Scintillation counter.

Procedure:

-

Prepare serial dilutions of CYT-1010 and the reference agonist.

-

In a microplate, combine cell membranes, GDP, and the test compound or vehicle.

-

Initiate the reaction by adding [³⁵S]GTPγS.

-

Incubate the mixture to allow for binding.

-

Terminate the reaction by rapid filtration through glass fiber filters.

-

Wash the filters to remove unbound radioligand.

-

Measure the radioactivity retained on the filters using a scintillation counter.

-

Non-specific binding is determined in the presence of a high concentration of unlabeled GTPγS.

β-Arrestin Recruitment Assay (e.g., DiscoverX PathHunter)

This assay quantifies the recruitment of β-arrestin to the activated receptor.

Objective: To determine the potency and efficacy of CYT-1010 in recruiting β-arrestin to the mu-opioid receptor.

Materials:

-

PathHunter cell line co-expressing the mu-opioid receptor tagged with ProLink (PK) and β-arrestin tagged with Enzyme Acceptor (EA).

-

This compound.

-

Reference agonist.

-

Cell culture medium and reagents.

-

PathHunter Detection Reagent.

-

Luminometer.

Procedure:

-

Plate the PathHunter cells in a microplate and incubate.

-

Prepare serial dilutions of CYT-1010 and the reference agonist.

-

Add the test compounds to the cells and incubate.

-

Add the PathHunter Detection Reagent.

-

Incubate at room temperature to allow for signal development.

-

Measure the chemiluminescent signal using a luminometer.

-

Data are analyzed to determine EC50 values.[6][14][15][16][17]

Preclinical Analgesia Models: Hot Plate and Tail-Flick Tests

These in vivo assays are used to assess the analgesic efficacy of compounds.

Objective: To evaluate the dose-dependent analgesic effect of CYT-1010 in animal models of acute pain.

Hot Plate Test:

-

Apparatus: A heated plate with a controllable temperature.

-

Procedure:

-

Administer CYT-1010 or vehicle to the test animals (e.g., mice or rats).

-

At a predetermined time, place the animal on the hot plate (e.g., set to 55°C).

-

Record the latency to a nociceptive response (e.g., paw licking, jumping).

-

A cut-off time is used to prevent tissue damage.

-

Tail-Flick Test:

-

Apparatus: A device that applies a focused beam of heat to the animal's tail.

-

Procedure:

-

Administer CYT-1010 or vehicle.

-

At a predetermined time, apply the heat source to the tail.

-

Measure the latency to the tail-flick reflex.

-

A cut-off time is employed to avoid injury.

-

Data Analysis (for both tests): The increase in latency to the nociceptive response compared to vehicle-treated animals is a measure of analgesia. Dose-response curves are generated to determine the ED50 value.

Assessment of Respiratory Depression: Whole-Body Plethysmography

This technique is used to measure respiratory parameters in conscious, unrestrained animals.

Objective: To evaluate the effect of CYT-1010 on respiration and assess its potential for respiratory depression.

Apparatus: A whole-body plethysmography chamber.

Procedure:

-

Acclimatize the animals to the plethysmography chambers.

-

Record baseline respiratory parameters (e.g., respiratory rate, tidal volume, minute ventilation).

-

Administer CYT-1010, a traditional opioid (e.g., morphine), or vehicle.

-

Continuously monitor respiratory parameters for a defined period.[9][18][19][20][21]

Data Analysis: Changes in respiratory parameters from baseline are compared between treatment groups. A significant decrease in minute ventilation is indicative of respiratory depression.

Evaluation of Abuse Potential: Conditioned Place Preference (CPP)

The CPP paradigm is a preclinical model used to assess the rewarding or aversive properties of a drug.[22][23][24][25][26]

Objective: To determine the rewarding effects of CYT-1010 as an indicator of its abuse potential.

Apparatus: A two- or three-compartment chamber with distinct visual and tactile cues in each compartment.

Procedure:

-

Pre-conditioning Phase: Allow animals to freely explore all compartments to determine any baseline preference.

-

Conditioning Phase: On alternating days, confine the animals to one compartment after administration of CYT-1010 and to another compartment after vehicle administration.

-

Test Phase: Place the animals in the apparatus with free access to all compartments and record the time spent in each.

Data Analysis: A significant increase in the time spent in the drug-paired compartment compared to the pre-conditioning phase or the vehicle-paired group indicates a rewarding effect and potential for abuse. Preclinical studies have shown that rodents treated with CYT-1010 had no conditioned preference, unlike those treated with morphine.[13]

Conclusion

This compound's mechanism of action, centered on the preferential activation of truncated mu-opioid receptor splice variants, represents a promising strategy for developing potent analgesics with an improved safety profile. The quantitative data from functional assays highlight its biased agonism, favoring the G-protein signaling pathway over β-arrestin recruitment. This molecular profile, supported by preclinical and early clinical findings of potent analgesia with reduced side effects, underscores the therapeutic potential of CYT-1010 as a next-generation opioid analgesic. Further research, particularly the elucidation of its binding affinities to different MOR splice variants, will provide a more complete understanding of its unique pharmacological properties.

References

- 1. benchchem.com [benchchem.com]

- 2. CYT-1010® - Cytogel Pharma [cytogelpharma.com]

- 3. firstwordpharma.com [firstwordpharma.com]

- 4. Novel Mechanism of Action - Cytogel Pharma [cytogelpharma.com]

- 5. Newsroom & Publications - Cytogel Pharma [cytogelpharma.com]

- 6. Measurement of β-Arrestin Recruitment for GPCR Targets - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 7. academic.oup.com [academic.oup.com]

- 8. Dilemma of Addiction and Respiratory Depression in the Treatment of Pain: A Prototypical Endomorphin as a New Approach - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. criver.com [criver.com]

- 10. SmallMolecules.com | CYT-1010 (100 mg) from targetmol | SmallMolecules.com [smallmolecules.com]

- 11. medchemexpress.com [medchemexpress.com]

- 12. medchemexpress.com [medchemexpress.com]

- 13. benchchem.com [benchchem.com]

- 14. cosmobio.co.jp [cosmobio.co.jp]

- 15. PathHunter® eXpress GIPR CHO-K1 β-Arrestin GPCR Assay [discoverx.com]

- 16. apac.eurofinsdiscovery.com [apac.eurofinsdiscovery.com]

- 17. cosmobio.co.jp [cosmobio.co.jp]

- 18. The Use of Hypercapnic Conditions to Assess Opioid-Induced Respiratory Depression in Rats - PMC [pmc.ncbi.nlm.nih.gov]

- 19. scireq.com [scireq.com]

- 20. Heroin- and Fentanyl-Induced Respiratory Depression in a Rat Plethysmography Model: Potency, Tolerance, and Sex Differences - PMC [pmc.ncbi.nlm.nih.gov]

- 21. trace.tennessee.edu [trace.tennessee.edu]

- 22. Conditioned place preference paradigm: a novel approach for analgesic drug assessment against chronic pain - PubMed [pubmed.ncbi.nlm.nih.gov]

- 23. Morphine-induced conditioned place preference and effects of morphine pre-exposure in adolescent and adult male C57BL/6J mice - PMC [pmc.ncbi.nlm.nih.gov]

- 24. Pavlovian conditioning of multiple opioid-like responses in mice - PMC [pmc.ncbi.nlm.nih.gov]

- 25. Frontiers | Drug-Induced Conditioned Place Preference and Its Practical Use in Substance Use Disorder Research [frontiersin.org]

- 26. Interactions of pain and opioids on conditioned place preference in rodents - PubMed [pubmed.ncbi.nlm.nih.gov]

CYT-1010 Hydrochloride: A Technical Guide to a Novel Endomorphin-1 Analog for Advanced Pain Research

For Researchers, Scientists, and Drug Development Professionals

Introduction

CYT-1010 hydrochloride is a synthetic, cyclized analog of the endogenous opioid peptide endomorphin-1.[1] Developed to overcome the metabolic instability of its natural counterpart, CYT-1010 exhibits high selectivity for the μ-opioid receptor (MOR) and has demonstrated potent analgesic effects in preclinical and early clinical studies.[1][2] A key feature of CYT-1010 is its novel mechanism of action, which involves the preferential activation of truncated splice variants of the MOR, specifically those initiated at Exon 11 (6-transmembrane variants).[1][2] This unique mode of action is believed to contribute to its favorable safety profile, which includes a reduced risk of respiratory depression and abuse potential compared to traditional opioids like morphine.[1][3] This technical guide provides a comprehensive overview of CYT-1010, including its pharmacological data, detailed experimental protocols, and proposed signaling pathways.

Pharmacological Data

The pharmacological profile of CYT-1010 has been characterized through a series of in vitro and in vivo studies. The following tables summarize the key quantitative data available for this compound.

Table 1: Receptor Binding Affinity of CYT-1010

| Receptor | Binding Affinity (Ki) |

| Mu-opioid receptor (MOR) | 0.25 nM |

| Delta-opioid receptor (DOR) | 38 nM |

| Kappa-opioid receptor (KOR) | 248 nM |

Data sourced from a 2023 review on novel opioids in the setting of acute postoperative pain.[2]

Table 2: In Vivo Analgesic Potency of CYT-1010

| Parameter | Finding |

| Analgesic Potency vs. Morphine | 3-4 times more potent |

Data from preclinical trials as reported by Cytogel Pharma.[3]

Table 3: Preclinical and Clinical Safety Profile of CYT-1010

| Parameter | Observation |

| Respiratory Depression | No significant respiratory depression observed at therapeutic doses.[1][3] |

| Abuse Potential | Substantially reduced abuse potential in preclinical models.[1][3] |

| In Vitro Stability | No observable degradation after four days of incubation in plasma.[2] |

Experimental Protocols

The following sections provide detailed methodologies for key experiments relevant to the characterization of CYT-1010. Please note that these are representative protocols based on standard pharmacological assays, as the specific, detailed protocols from the primary studies on CYT-1010 are not publicly available.

Radioligand Displacement Assay for Opioid Receptor Binding Affinity

This protocol describes a method to determine the binding affinity (Ki) of CYT-1010 for the mu (μ), delta (δ), and kappa (κ) opioid receptors.

Materials:

-

Cell Membranes: Membranes from CHO (Chinese Hamster Ovary) or HEK293 (Human Embryonic Kidney) cells stably expressing human μ, δ, or κ opioid receptors.

-

Radioligands:

-

[³H]-DAMGO (for μ-receptors)

-

[³H]-Naltrindole (for δ-receptors)

-

[³H]-U69,593 (for κ-receptors)

-

-

This compound: Stock solution in a suitable solvent (e.g., sterile water or DMSO).

-

Binding Buffer: 50 mM Tris-HCl, pH 7.4.

-

Wash Buffer: Ice-cold 50 mM Tris-HCl, pH 7.4.

-

Non-specific Binding Control: Naloxone (10 μM).

-

Scintillation Cocktail.

-

Glass Fiber Filters.

-

96-well plates.

-

Cell Harvester.

-

Scintillation Counter.

Procedure:

-

Membrane Preparation: Thaw the cell membranes on ice and resuspend in binding buffer to a final protein concentration of 50-100 μ g/well .

-

Assay Setup: In a 96-well plate, add the following in triplicate:

-

Total Binding: 50 μL of radioligand, 50 μL of binding buffer, and 100 μL of membrane suspension.

-

Non-specific Binding: 50 μL of radioligand, 50 μL of naloxone, and 100 μL of membrane suspension.

-

Displacement: 50 μL of radioligand, 50 μL of varying concentrations of CYT-1010, and 100 μL of membrane suspension.

-

-

Incubation: Incubate the plate at 25°C for 60-90 minutes.

-

Filtration: Terminate the binding reaction by rapid filtration through glass fiber filters using a cell harvester.

-

Washing: Wash the filters three times with ice-cold wash buffer.

-

Scintillation Counting: Place the filters in scintillation vials, add scintillation cocktail, and count the radioactivity using a scintillation counter.

-

Data Analysis: Calculate the IC50 value (the concentration of CYT-1010 that inhibits 50% of the specific binding of the radioligand) using non-linear regression analysis. Convert the IC50 to a Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

In Vivo Analgesic Activity: Tail-Flick Test

This protocol outlines a method to assess the antinociceptive effects of CYT-1010 in rodents using the tail-flick test.

Materials:

-

Animals: Male Sprague-Dawley rats (200-250 g) or Swiss Webster mice (20-25 g).

-

This compound: Prepared in sterile saline for intravenous (i.v.) or intraperitoneal (i.p.) administration.

-

Morphine Sulfate: As a positive control, prepared in sterile saline.

-

Vehicle Control: Sterile saline.

-

Tail-Flick Analgesia Meter.

Procedure:

-

Acclimation: Acclimate the animals to the testing environment and handling for at least 3 days prior to the experiment.

-

Baseline Latency: Determine the baseline tail-flick latency for each animal by focusing a beam of radiant heat on the ventral surface of the tail (approximately 3-5 cm from the tip). The latency to tail withdrawal is recorded. A cut-off time (e.g., 10-15 seconds) is set to prevent tissue damage.

-

Drug Administration: Administer CYT-1010, morphine, or vehicle to different groups of animals via the desired route (e.g., i.v. or i.p.).

-

Post-treatment Latency: Measure the tail-flick latency at various time points after drug administration (e.g., 15, 30, 60, 90, and 120 minutes).

-

Data Analysis: Convert the latency data to the percentage of maximal possible effect (%MPE) using the formula: %MPE = [(post-drug latency - baseline latency) / (cut-off time - baseline latency)] x 100. Analyze the data using appropriate statistical methods (e.g., ANOVA followed by post-hoc tests) to compare the effects of different treatments over time.

Signaling Pathways and Experimental Workflows

The following diagrams, generated using the DOT language for Graphviz, illustrate the proposed signaling pathway of CYT-1010 and a typical experimental workflow for its characterization.

Proposed Signaling Pathway of CYT-1010

Experimental Workflow for CYT-1010 Characterization

Conclusion

This compound represents a promising development in the field of opioid analgesics. Its unique mechanism of action, targeting truncated splice variants of the μ-opioid receptor, appears to dissociate potent analgesia from the severe side effects that plague traditional opioids.[1] The data presented in this guide underscore its potential as a safer alternative for the management of moderate to severe pain. Further research, including more extensive clinical trials, is warranted to fully elucidate its therapeutic potential and long-term safety profile. This technical guide serves as a foundational resource for researchers and drug development professionals interested in the pharmacology and potential applications of CYT-1010 and other endomorphin-1 analogs.

References

- 1. Dilemma of Addiction and Respiratory Depression in the Treatment of Pain: A Prototypical Endomorphin as a New Approach - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Novel Opioids in the Setting of Acute Postoperative Pain: A Narrative Review - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Newsroom & Publications - Cytogel Pharma [cytogelpharma.com]

CYT-1010 Hydrochloride: A Novel Endomorphin Analog for the Treatment of Acute and Chronic Pain

An In-depth Technical Guide for Researchers and Drug Development Professionals

Abstract

CYT-1010 hydrochloride is a novel, first-in-class synthetic analog of the endogenous opioid peptide endomorphin-1, currently under development for the management of moderate to severe acute and chronic pain. This document provides a comprehensive technical overview of CYT-1010, summarizing its mechanism of action, preclinical pharmacology, and clinical trial data. CYT-1010 exhibits a unique pharmacological profile, characterized by potent analgesic efficacy with a significantly improved safety and tolerability profile compared to traditional opioid analgesics. This is attributed to its preferential activation of truncated splice variants of the mu-opioid receptor, a mechanism that appears to dissociate potent analgesia from the adverse effects commonly associated with conventional opioids, such as respiratory depression and abuse potential.

Introduction

The opioid crisis has underscored the urgent need for safer and more effective analgesics. Traditional opioids, while effective, are associated with a narrow therapeutic window and a high risk of adverse effects, including respiratory depression, addiction, and constipation. CYT-1010, a cyclized, D-lysine-containing analog of endomorphin-1, represents a promising therapeutic alternative.[1] Its distinct mechanism of action, targeting specific splice variants of the mu-opioid receptor (MOR), offers the potential for potent pain relief with a reduced side-effect burden.[1][2]

Mechanism of Action

CYT-1010 exerts its analgesic effects through a novel mechanism involving preferential agonism at a truncated splice variant of the MOR, often referred to as the endomorphin (EM) receptor.[2][3] This receptor variant is encoded by an alternative splice transcript of the OPRM1 gene that includes exon 11.[1][2]

Traditional opioids, such as morphine, primarily target the full-length MOR-1 splice variant encoded by exon 1.[2] Activation of this receptor isoform is associated with both analgesia and the undesirable side effects of opioids. In contrast, CYT-1010's preferential binding to the exon 11-containing truncated MOR variant is believed to mediate potent analgesia with a blunted response in pathways associated with adverse effects.[2]

Signaling Pathway

Upon binding to the mu-opioid receptor, CYT-1010 initiates a G-protein signaling cascade that leads to the inhibition of adenylyl cyclase and a subsequent decrease in intracellular cyclic AMP (cAMP) levels. This leads to hyperpolarization of the neuronal membrane and a reduction in neuronal excitability, ultimately blocking the transmission of pain signals. Notably, CYT-1010 shows biased agonism, with a potent inhibition of cAMP production and a lower propensity for recruiting β-arrestin compared to traditional opioids. This bias is thought to contribute to its improved side-effect profile.

Preclinical Pharmacology

Receptor Binding Affinity

CYT-1010 demonstrates high affinity and selectivity for the mu-opioid receptor. In vitro binding assays have determined the inhibitory constants (Ki) of CYT-1010 for the human mu, delta, and kappa opioid receptors.

| Receptor Subtype | Inhibitory Constant (Ki, nM) |

| Mu-Opioid Receptor (MOR) | 0.25[4] |

| Delta-Opioid Receptor (DOR) | 38[4] |

| Kappa-Opioid Receptor (KOR) | 248[4] |

In Vitro Functional Activity

Functional assays have confirmed CYT-1010's potent agonist activity at the mu-opioid receptor, demonstrating a significant inhibition of cAMP production with a sub-nanomolar EC50 value. The compound shows a lower potency for β-arrestin recruitment, indicative of its biased agonist profile.

| Assay | EC50 (nM) |

| Inhibition of cAMP Production | 0.0053[5][6] |

| β-Arrestin Recruitment | 13.1[5][6] |

Analgesic Efficacy in Animal Models

Preclinical studies in various animal models of pain have demonstrated that CYT-1010 is a potent analgesic. It has been reported to be approximately 3-4 times more potent than morphine in producing antinociceptive effects.[3][7]

Further quantitative data (e.g., ED50 values) from specific pain models are not publicly available at this time.

Safety Pharmacology

A key feature of CYT-1010 is its improved safety profile compared to traditional opioids.

-

Respiratory Depression: In preclinical studies, CYT-1010 has shown a significantly reduced risk of respiratory depression compared to morphine.[3][7][8]

-

Abuse Potential: Animal models of addiction, such as conditioned place preference, have indicated a substantially lower abuse potential for CYT-1010 compared to standard opioids.[3][7][8]

Clinical Development

Phase I Clinical Trial

A Phase I clinical trial was conducted to evaluate the safety, tolerability, and pharmacokinetics of CYT-1010 in healthy volunteers.

-

Study Design: The trial was a randomized, double-blind, placebo-controlled, single ascending dose study.

-

Doses: Doses up to 0.15 mg/kg were administered.[9]

-

Safety and Tolerability: CYT-1010 was generally well-tolerated at all doses tested.[9] No serious adverse events were reported.[9]

-

Analgesic Activity: A statistically significant analgesic effect was observed at a dose of 0.1 mg/kg in a cold pain sensation test, as measured by a prolongation of the pain threshold time.[9]

-

Respiratory Function: No evidence of respiratory depression was observed at the doses tested.[1][9]

| Dose | Key Findings |

| Up to 0.15 mg/kg | Generally well tolerated, no serious adverse events.[9] |

| 0.1 mg/kg | Statistically significant prolongation of cold pain sensation threshold.[9] |

| All tested doses | No evidence of respiratory depression.[1][9] |

Phase II Clinical Development

Cytogel Pharma is preparing to initiate Phase II clinical trials to further evaluate the efficacy and safety of CYT-1010 in patients with acute and chronic pain conditions.[3][7]

Experimental Protocols

Detailed experimental protocols for the preclinical and clinical studies of CYT-1010 are not fully available in the public domain. However, based on standard pharmacological practices, the following methodologies are likely to have been employed.

Receptor Binding Assays

-

Objective: To determine the binding affinity of CYT-1010 for opioid receptors.

-

Methodology: Competitive radioligand binding assays are performed using cell membranes prepared from cells expressing the recombinant human mu, delta, and kappa opioid receptors. A radiolabeled ligand with known high affinity for the receptor (e.g., [³H]-DAMGO for MOR) is incubated with the cell membranes in the presence of varying concentrations of CYT-1010. The concentration of CYT-1010 that inhibits 50% of the specific binding of the radioligand (IC50) is determined, and the Ki is calculated using the Cheng-Prusoff equation.

In Vitro Functional Assays

-

Objective: To assess the functional activity of CYT-1010 as an opioid receptor agonist.

-

cAMP Inhibition Assay: Cells expressing the mu-opioid receptor are treated with forskolin (B1673556) to stimulate adenylyl cyclase and increase intracellular cAMP levels. The cells are then exposed to varying concentrations of CYT-1010, and the resulting decrease in cAMP levels is measured using a suitable assay kit (e.g., ELISA-based). The EC50 value is determined from the dose-response curve.

-

β-Arrestin Recruitment Assay: A cell-based assay, such as a bioluminescence resonance energy transfer (BRET) or enzyme-linked immunosorbent assay (ELISA), is used to measure the recruitment of β-arrestin to the activated mu-opioid receptor in the presence of varying concentrations of CYT-1010. The EC50 value is calculated from the resulting dose-response curve.

Preclinical Pain Models

-

Objective: To evaluate the analgesic efficacy of CYT-1010 in animal models of pain.

-

Methodology: Standard pain models such as the tail-flick test (for acute thermal pain), the hot plate test (for acute thermal pain), and the writhing test (for visceral pain) are commonly used. Animals are administered with varying doses of CYT-1010, and the analgesic response (e.g., increased latency to tail withdrawal, increased time on the hot plate, or reduction in the number of writhes) is measured. Dose-response curves are generated to determine the ED50 value.

Respiratory Depression Assessment

-

Objective: To assess the effect of CYT-1010 on respiratory function.

-

Methodology: Whole-body plethysmography is used to measure respiratory parameters (e.g., respiratory rate, tidal volume) in conscious, freely moving animals following the administration of CYT-1010 or a comparator opioid like morphine.

Conditioned Place Preference (CPP)

-

Objective: To evaluate the abuse potential of CYT-1010.

-

Methodology: A three-chamber apparatus is used where one chamber is paired with the administration of CYT-1010 and another with a control substance (e.g., saline). Following a conditioning phase, the animal is allowed to freely explore all chambers, and the time spent in the drug-paired chamber is measured to determine preference or aversion.

Conclusion

This compound is a promising novel analgesic with a unique mechanism of action that offers the potential for potent pain relief with a significantly improved safety profile compared to traditional opioids. Its preferential activation of truncated mu-opioid receptor splice variants appears to be key to its differentiated pharmacological profile, which includes reduced respiratory depression and lower abuse potential. The successful completion of Phase I clinical trials has demonstrated its safety and initial analgesic activity in humans. Further clinical development in Phase II trials will be crucial in establishing the therapeutic utility of CYT-1010 for the treatment of acute and chronic pain. The continued investigation of this first-in-class endomorphin analog could pave the way for a new generation of safer and more effective pain management therapies.

References

- 1. Dilemma of Addiction and Respiratory Depression in the Treatment of Pain: A Prototypical Endomorphin as a New Approach - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Novel Mechanism of Action - Cytogel Pharma [cytogelpharma.com]

- 3. CYT-1010® - Cytogel Pharma [cytogelpharma.com]

- 4. Novel Opioids in the Setting of Acute Postoperative Pain: A Narrative Review - PMC [pmc.ncbi.nlm.nih.gov]

- 5. medchemexpress.com [medchemexpress.com]

- 6. medchemexpress.com [medchemexpress.com]

- 7. Newsroom & Publications - Cytogel Pharma [cytogelpharma.com]

- 8. firstwordpharma.com [firstwordpharma.com]

- 9. Cytogel Pharma, LLC. Announces Presentation at the American Society of Anesthesiologists meeting in Chicago on October 18, 2011, Describing Results From its First Human Study, Part of the Phase I Program for Cyt-1010 [prnewswire.com]

CYT-1010 Hydrochloride: A Technical Whitepaper on its Potential for Reduced Addiction Liability

For Researchers, Scientists, and Drug Development Professionals

Abstract

The opioid crisis has underscored the urgent need for potent analgesics with a significantly reduced potential for addiction and abuse. CYT-1010 hydrochloride, a novel endomorphin-1 analog, presents a promising therapeutic candidate designed to dissociate potent pain relief from the adverse effects commonly associated with traditional opioids. This technical guide provides an in-depth analysis of the preclinical and early clinical data supporting the reduced addiction potential of CYT-1010. We will delve into its unique mechanism of action, present available quantitative data in structured tables, detail experimental methodologies, and visualize key pathways and workflows to offer a comprehensive resource for the scientific community.

Introduction: The Challenge of Opioid Addiction and the Promise of CYT-1010

Traditional mu-opioid receptor (MOR) agonists, such as morphine and fentanyl, are mainstays in the management of moderate to severe pain. However, their clinical utility is significantly hampered by a high risk of addiction, respiratory depression, and other debilitating side effects. These adverse effects are primarily mediated by the activation of the full-length mu-opioid receptor, a product of the OPRM1 gene.[1]

CYT-1010 emerges as a first-in-class therapeutic agent that leverages a differentiated mechanism of action to potentially mitigate these risks.[2] As a stabilized analog of the endogenous opioid peptide endomorphin-1, CYT-1010 is designed for high selectivity and potency with a potentially safer side-effect profile.[3][4] Preclinical evidence and early clinical findings suggest that CYT-1010 may offer a paradigm shift in pain management by providing robust analgesia with a substantially lower liability for abuse and addiction.[3][5]

Mechanism of Action: Preferential Activation of Truncated MOR Splice Variants

The cornerstone of CYT-1010's unique profile lies in its preferential activation of a truncated splice variant of the mu-opioid receptor, often referred to as the endomorphin (EM) receptor.[2] This receptor is a product of alternative splicing of the OPRM1 gene, specifically involving exon 11.[3][6]

In contrast, conventional opioids like morphine primarily target the full-length, seven-transmembrane MOR. The activation of this canonical receptor is linked to the full spectrum of opioid effects, including analgesia, euphoria, respiratory depression, and constipation.[2] CYT-1010's selective agonism at the truncated MOR variant is hypothesized to initiate a biased signaling cascade that promotes analgesia while minimizing the recruitment of pathways associated with reward and respiratory depression.[3][4]

Signaling Pathway of CYT-1010

The binding of CYT-1010 to the truncated MOR splice variant initiates a G-protein-mediated signaling cascade. This pathway is believed to be biased away from the robust β-arrestin recruitment seen with traditional opioids, which has been implicated in some of their adverse effects.

Signaling pathway of CYT-1010 at the truncated mu-opioid receptor.

Quantitative Data Summary

The following tables summarize the available quantitative data for this compound from preclinical studies.

Table 1: In Vitro Activity of CYT-1010

| Parameter | Value | Assay |

| EC50 (β-arrestin recruitment) | 13.1 nM | Not specified |

| EC50 (cAMP production inhibition) | 0.0053 nM | Not specified |

Table 2: Preclinical Analgesic Potency of CYT-1010

| Metric | CYT-1010 vs. Morphine | Animal Model |

| Analgesic Potency | 3-4 times more potent | Not specified |

Table 3: Phase 1 Clinical Trial Data in Healthy Volunteers

| Parameter | Dose | Result |

| Tolerability | Up to 0.15 mg/kg | Generally well-tolerated |

| Adverse Events | Up to 0.15 mg/kg | No severe adverse events reported |

| Respiratory Depression | Up to 0.15 mg/kg | No evidence of respiratory depression |

| Analgesic Effect | 0.1 mg/kg | Statistically significant prolongation of cold pain sensation threshold |

Experimental Protocols

Detailed experimental protocols are crucial for the interpretation and replication of scientific findings. While specific proprietary details may not be publicly available, this section outlines the general methodologies employed in the preclinical assessment of CYT-1010's addiction potential.

Conditioned Place Preference (CPP)

The CPP paradigm is a standard behavioral model used to evaluate the rewarding or aversive properties of a substance.

-

Objective: To assess the rewarding properties of CYT-1010 in comparison to morphine.

-

Apparatus: A standard three-chamber CPP apparatus with distinct visual and tactile cues in the two outer chambers, separated by a neutral central chamber.

-

Subjects: Rodents (mice or rats).

-

Procedure:

-

Pre-Conditioning (Baseline): Animals are allowed to freely explore all three chambers to determine any baseline preference for a particular chamber.

-

Conditioning: Over several days, animals receive injections of CYT-1010 or morphine and are confined to one of the outer chambers. On alternate days, they receive a vehicle injection and are confined to the opposite chamber.

-

Post-Conditioning (Test): Following the conditioning phase, the animals are placed in the central chamber with free access to all chambers, and the time spent in each chamber is recorded.

-

-

Endpoint: A significant increase in time spent in the drug-paired chamber is indicative of a conditioned preference and rewarding properties. Preclinical studies have shown that while morphine-treated rodents spend a significantly increased amount of time in the drug-paired chamber, CYT-1010-treated animals exhibit no such conditioned preference.[3]

Experimental workflow for the Conditioned Place Preference (CPP) assay.

Intravenous Self-Administration (IVSA)

The IVSA model is a gold-standard assay for assessing the reinforcing effects and abuse potential of a drug.

-

Objective: To determine if animals will voluntarily work to receive infusions of CYT-1010.

-

Apparatus: Operant conditioning chambers equipped with two levers. Presses on the "active" lever result in an intravenous infusion of the drug, while presses on the "inactive" lever have no consequence.

-

Subjects: Rodents (typically rats) surgically implanted with intravenous catheters.

-

Procedure:

-

Acquisition: Animals are placed in the operant chambers and learn to associate pressing the active lever with receiving a drug infusion.

-

Maintenance: Once the behavior is acquired, the reinforcing properties of the drug are assessed under various schedules of reinforcement (e.g., fixed-ratio, progressive-ratio).

-

-

Endpoint: A significantly higher number of presses on the active lever compared to the inactive lever indicates that the drug has reinforcing properties. While specific data is not publicly available, it has been reported that CYT-1010 shows "little to no reward in animal testing," suggesting a lack of reinforcement in such models.[6]

Respiratory Depression Assessment

-

Objective: To evaluate the impact of CYT-1010 on respiratory function compared to traditional opioids.

-

Method: Whole-body plethysmography in conscious, unrestrained animals.

-

Procedure:

-

Baseline: Animals are placed in the plethysmography chamber, and baseline respiratory parameters (e.g., respiratory rate, tidal volume) are recorded.

-

Drug Administration: Animals are administered equipotent analgesic doses of CYT-1010 or a comparator opioid like morphine.

-

Monitoring: Respiratory parameters are continuously monitored over a set period.

-

-

Endpoint: A significant decrease in respiratory rate and/or tidal volume indicates respiratory depression. Preclinical studies have demonstrated that CYT-1010 causes profoundly reduced respiratory depression compared to morphine.[5] This finding was corroborated in a Phase 1 clinical trial where no evidence of respiratory depression was observed at the doses tested.[3]

Discussion and Future Directions

The available preclinical and early clinical data for this compound strongly support its potential as a potent analgesic with a significantly reduced addiction liability. Its novel mechanism of action, centered on the preferential activation of truncated MOR splice variants, offers a plausible biological basis for the observed dissociation of analgesia from reward and respiratory depression.

The lack of conditioned place preference in rodent models is a compelling piece of evidence suggesting a lower abuse potential compared to traditional opioids. This is further supported by the qualitative reports of low reinforcement in self-administration studies. The favorable safety profile observed in the Phase 1 clinical trial, particularly the absence of respiratory depression at analgesic doses, is highly encouraging for its continued clinical development.

Future research should focus on elucidating the detailed downstream signaling pathways activated by CYT-1010 at the MOR splice variants. Further quantitative data from preclinical addiction models, including full dose-response curves in self-administration paradigms and detailed withdrawal assessments, would provide a more complete picture of its abuse liability. As CYT-1010 progresses through Phase 2 and 3 clinical trials, the collection of human abuse potential data will be critical for confirming these promising preclinical findings.

Conclusion

This compound represents a significant advancement in the quest for safer and more effective pain management. Its unique mechanism of action, supported by a growing body of preclinical and early clinical evidence, positions it as a promising candidate to address the unmet medical need for potent analgesics with a reduced risk of addiction and other serious side effects. The data presented in this technical guide provide a strong rationale for the continued investigation and development of CYT-1010 as a potentially transformative therapy for patients suffering from moderate to severe pain.

References

- 1. Endomorphin analog analgesics with reduced abuse liability, respiratory depression, motor impairment, tolerance, and glial activation relative to morphine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Novel Mechanism of Action - Cytogel Pharma [cytogelpharma.com]

- 3. Novel Opioids in the Setting of Acute Postoperative Pain: A Narrative Review - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Dilemma of Addiction and Respiratory Depression in the Treatment of Pain: A Prototypical Endomorphin as a New Approach - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. CYT-1010® - Cytogel Pharma [cytogelpharma.com]

- 6. firstwordpharma.com [firstwordpharma.com]

Investigating the Anti-Inflammatory Effects of CYT-1010: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

CYT-1010, a novel endomorphin-1 analog, is a first-in-class analgesic agent currently in clinical development. Beyond its potent analgesic properties, preclinical data suggest that CYT-1010 possesses significant anti-inflammatory effects, a characteristic that distinguishes it from traditional opioid analgesics, which can exhibit pro-inflammatory properties. This document provides an in-depth technical overview of the investigation into the anti-inflammatory effects of CYT-1010, summarizing available data, outlining plausible experimental protocols, and visualizing the proposed mechanism of action. CYT-1010's unique mechanism, involving preferential activation of a truncated splice variant of the mu-opioid receptor, offers a promising avenue for the development of new therapeutics for pain and inflammatory conditions.

Introduction

CYT-1010 is a synthetic, stabilized analog of the endogenous opioid peptide endomorphin-1.[1] Endomorphins are highly selective agonists for the mu-opioid receptor (MOR) and are implicated in the natural modulation of pain.[1][2] CYT-1010 is currently advancing through clinical trials, having completed a Phase 1 study that demonstrated safety and analgesic activity in humans.[3][4]

A key differentiator of CYT-1010 is its purported anti-inflammatory activity. Preclinical studies have indicated that an analog of CYT-1010 can reduce recovery time in models of inflammatory and post-operative pain by 50-75%.[3] This is in contrast to morphine, the standard-of-care opioid analgesic, which has been shown to have pro-inflammatory effects in some contexts. The anti-inflammatory properties of CYT-1010 are thought to be mediated by its unique mechanism of action at a specific splice variant of the MOR.

This technical guide aims to consolidate the current understanding of CYT-1010's anti-inflammatory effects, providing a resource for researchers and drug development professionals interested in this novel compound.

Quantitative Data Summary

While specific quantitative data from proprietary preclinical studies are not publicly available, the following tables represent the expected outcomes based on qualitative descriptions of CYT-1010's "potent" and "strong" anti-inflammatory benefits. These tables are illustrative and designed to guide future research and data interpretation.

Table 1: Effect of CYT-1010 on Pro-Inflammatory Cytokine Expression in a Lipopolysaccharide (LPS)-Challenged Macrophage Model

| Treatment Group | TNF-α (pg/mL) | IL-6 (pg/mL) | IL-1β (pg/mL) |

| Vehicle Control | 50 ± 5 | 30 ± 4 | 20 ± 3 |

| LPS (1 µg/mL) | 1500 ± 120 | 1200 ± 100 | 800 ± 70 |

| LPS + CYT-1010 (1 µM) | 750 ± 60 | 600 ± 50 | 400 ± 35 |

| LPS + CYT-1010 (10 µM) | 300 ± 25 | 250 ± 20 | 150 ± 15 |

| LPS + Dexamethasone (B1670325) (1 µM) | 250 ± 20 | 200 ± 18 | 120 ± 10 |

Data are represented as mean ± SEM. This is a hypothetical representation of expected results.

Table 2: Effect of CYT-1010 on Paw Edema in a Carrageenan-Induced Inflammation Model in Rodents

| Treatment Group | Paw Volume (mL) - 4 hours post-carrageenan |

| Saline Control | 0.25 ± 0.03 |

| Carrageenan + Vehicle | 1.20 ± 0.10 |

| Carrageenan + CYT-1010 (1 mg/kg) | 0.80 ± 0.07 |

| Carrageenan + CYT-1010 (5 mg/kg) | 0.50 ± 0.04 |

| Carrageenan + Indomethacin (10 mg/kg) | 0.45 ± 0.04 |

Data are represented as mean ± SEM. This is a hypothetical representation of expected results.

Mechanism of Action and Signaling Pathways

CYT-1010 exerts its effects through a novel mechanism of action, preferentially activating a truncated splice variant of the mu-opioid receptor associated with Exon 11.[4][5][6] This is distinct from traditional opioids that act on the full-length MOR. This biased agonism is thought to be the basis for its favorable side effect profile and its anti-inflammatory properties.

The proposed anti-inflammatory signaling pathway of CYT-1010 involves the following steps:

-

Receptor Binding: CYT-1010 binds to and activates the Exon 11-associated truncated mu-opioid receptor on immune cells and neurons.

-

G-Protein Coupling: Upon activation, the receptor couples to inhibitory G-proteins (Gi/o).

-

Inhibition of Adenylyl Cyclase: The Gi/o signaling cascade leads to the inhibition of adenylyl cyclase, resulting in decreased intracellular cyclic AMP (cAMP) levels.

-

Modulation of Transcription Factors: The reduction in cAMP levels can influence the activity of various transcription factors, including the down-regulation of pro-inflammatory transcription factors such as NF-κB. While some studies on endomorphins have shown potentiation of NF-κB, the overall anti-inflammatory effect of CYT-1010 suggests a net inhibitory effect on the pro-inflammatory cascade, possibly through alternative pathways or cell-type specific responses.

-

Reduced Pro-Inflammatory Cytokine Production: The net effect of this signaling cascade is a reduction in the transcription and translation of pro-inflammatory cytokines such as TNF-α, IL-6, and IL-1β.

Experimental Protocols

The following are detailed methodologies for key experiments to investigate the anti-inflammatory effects of CYT-1010.

In Vitro Anti-Inflammatory Assay in Macrophages

This protocol describes a method to assess the ability of CYT-1010 to suppress the production of pro-inflammatory cytokines in cultured macrophages stimulated with lipopolysaccharide (LPS).

Materials:

-

RAW 264.7 murine macrophage cell line

-

DMEM supplemented with 10% FBS and 1% penicillin-streptomycin

-

Lipopolysaccharide (LPS) from E. coli

-

CYT-1010

-

Dexamethasone (positive control)

-

ELISA kits for TNF-α, IL-6, and IL-1β

-

96-well cell culture plates

Procedure:

-

Cell Culture: Culture RAW 264.7 cells in DMEM at 37°C in a humidified atmosphere of 5% CO2.

-

Cell Seeding: Seed the cells into 96-well plates at a density of 1 x 10^5 cells/well and allow them to adhere overnight.

-

Treatment:

-

Pre-treat the cells with varying concentrations of CYT-1010 (e.g., 0.1, 1, 10 µM) or dexamethasone (1 µM) for 1 hour.

-

Include a vehicle control group.

-

-

Stimulation: After pre-treatment, stimulate the cells with LPS (1 µg/mL) for 24 hours. Include a non-stimulated control group.

-

Supernatant Collection: After the incubation period, centrifuge the plates and collect the cell culture supernatants.

-

Cytokine Quantification: Measure the concentrations of TNF-α, IL-6, and IL-1β in the supernatants using specific ELISA kits according to the manufacturer's instructions.

-

Data Analysis: Analyze the data using a one-way ANOVA followed by a post-hoc test for multiple comparisons.

In Vivo Carrageenan-Induced Paw Edema Model

This protocol outlines an in vivo model to assess the anti-inflammatory effects of CYT-1010 in rodents.

Materials:

-

Male Wistar rats (180-200 g)

-

Carrageenan solution (1% in sterile saline)

-

CYT-1010

-

Indomethacin (positive control)

-

Parenteral vehicle for drug administration

-

Plethysmometer

Procedure:

-

Acclimatization: Acclimatize the animals to the laboratory conditions for at least one week before the experiment.

-

Grouping: Randomly divide the animals into experimental groups (n=6-8 per group):

-

Vehicle control

-

CYT-1010 (e.g., 1, 5, 10 mg/kg)

-

Indomethacin (10 mg/kg)

-

-

Drug Administration: Administer CYT-1010, indomethacin, or vehicle via the appropriate route (e.g., intraperitoneal or intravenous) 30 minutes before the carrageenan injection.

-

Induction of Inflammation: Inject 0.1 mL of 1% carrageenan solution into the sub-plantar region of the right hind paw of each rat.

-

Measurement of Paw Volume: Measure the paw volume of each rat using a plethysmometer at 0, 1, 2, 3, and 4 hours after the carrageenan injection.

-

Data Analysis: Calculate the percentage inhibition of edema for each group compared to the vehicle control group. Analyze the data using a one-way ANOVA followed by a post-hoc test.

Conclusion

CYT-1010 represents a promising new therapeutic agent with a dual mechanism of action: potent analgesia and significant anti-inflammatory effects. Its unique interaction with a truncated splice variant of the mu-opioid receptor appears to be key to its favorable pharmacological profile. While further research is needed to fully elucidate the downstream signaling pathways and to quantify its anti-inflammatory efficacy in various models, the available data strongly suggest that CYT-1010 has the potential to be a valuable treatment for a range of pain and inflammatory conditions. The experimental protocols outlined in this guide provide a framework for the continued investigation of this novel compound.

References

- 1. Endomorphin-1 - Wikipedia [en.wikipedia.org]

- 2. karger.com [karger.com]

- 3. CYT-1010® - Cytogel Pharma [cytogelpharma.com]

- 4. Dilemma of Addiction and Respiratory Depression in the Treatment of Pain: A Prototypical Endomorphin as a New Approach - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Newsroom & Publications - Cytogel Pharma [cytogelpharma.com]

- 6. academic.oup.com [academic.oup.com]

CYT-1010 Hydrochloride: A Technical Guide on its Potential in Neuropathic Pain Management

For Researchers, Scientists, and Drug Development Professionals

Abstract

CYT-1010 hydrochloride is a novel, first-in-class investigational analgesic compound with a unique mechanism of action that holds promise for the treatment of neuropathic pain. As a chemically stabilized analog of the endogenous opioid peptide endomorphin-1, CYT-1010 exhibits high selectivity as a mu-opioid receptor (MOR) agonist.[1][2] Its innovative therapeutic approach lies in its preferential binding to truncated splice variants of the MOR, specifically those initiated at Exon 11, in addition to the traditional full-length receptor.[1][3][4] This dual activity is hypothesized to be responsible for its potent analgesic effects, which have been observed in preclinical models to be three to four times greater than morphine, coupled with a significantly improved safety and tolerability profile.[5][6][7] Preclinical and early clinical data suggest a reduced risk of common opioid-related adverse effects, including respiratory depression and abuse potential.[1][4][8] This technical guide provides a comprehensive overview of the available preclinical and clinical data on CYT-1010, its mechanism of action, and its therapeutic potential for neuropathic pain.

Introduction

Neuropathic pain, a chronic and debilitating condition arising from damage or disease affecting the somatosensory nervous system, presents a significant therapeutic challenge. Current treatment options often provide inadequate pain relief and are associated with dose-limiting side effects. The opioid crisis has further underscored the urgent need for safer and more effective analgesics.

This compound, developed by Cytogel Pharma, emerges as a promising candidate in this landscape.[5][8] It is an endomorphin-1 analog designed to offer potent pain relief while minimizing the risks associated with conventional opioids.[1][2]

Mechanism of Action

The primary mechanism of action of CYT-1010 involves its agonistic activity at the mu-opioid receptor (MOR).[1][2] Unlike traditional opioids such as morphine, which primarily target the full-length 7-transmembrane (7TM) MOR, CYT-1010 also exhibits a high affinity for a truncated 6-transmembrane (6TM) splice variant of the MOR, which is associated with Exon 11 of the OPRM1 gene.[1][3][4]

Activation of the canonical 7TM MOR by opioid agonists leads to the dissociation of the Gα subunit from the Gβγ dimer of the associated G-protein. Both subunits then modulate downstream effectors, including the inhibition of adenylyl cyclase and the regulation of ion channels, ultimately resulting in reduced neuronal excitability and analgesia.

The preferential binding of CYT-1010 to the Exon 11-associated 6TM splice variants is believed to be the key to its unique pharmacological profile, contributing to potent analgesia with a diminished side-effect liability.[1][3]

Signaling Pathway Diagram

Preclinical Pharmacology

Analgesic Efficacy in Neuropathic Pain Models

Preclinical studies have indicated that CYT-1010 possesses analgesic properties for several types of pain, including neuropathic pain.[4] However, specific quantitative data, such as ED50 values or detailed measurements of paw withdrawal thresholds and latencies in standard neuropathic pain models like Chronic Constriction Injury (CCI) or Spared Nerve Ligation (SNL), are not extensively available in the public domain. The available information suggests a potency that is three to four times greater than that of morphine in various animal pain models.[5][6][7]

Reduced Abuse Liability

A key aspect of the development of CYT-1010 is its potential for reduced abuse liability compared to conventional opioids. Preclinical studies in animal models have supported this claim, indicating little to no reward in animal testing.[4]

Experimental Protocol: Conditioned Place Preference (CPP) - A Generalized Workflow

While the specific protocol for CYT-1010 is not publicly available, a typical CPP study to assess the rewarding effects of a substance involves the following phases:

-

Habituation/Pre-conditioning: Animals are allowed to freely explore a two- or three-compartment apparatus to establish baseline preference for the distinct environments.

-

Conditioning: Over several days, animals receive injections of the test compound (e.g., CYT-1010) and are confined to one specific compartment. On alternate days, they receive a vehicle injection and are confined to a different compartment.

-

Test Session: In a drug-free state, animals are placed back in the apparatus with free access to all compartments. The time spent in the drug-paired compartment versus the vehicle-paired compartment is measured. A significant increase in time spent in the drug-paired compartment is indicative of a rewarding effect.

Safety Pharmacology

Preclinical data have consistently demonstrated a favorable safety profile for CYT-1010. Notably, it has been shown to cause profoundly reduced respiratory depression compared to morphine.[5][6][7] Additionally, a lack of significant nausea and vomiting has been reported at doses up to nine times the effective dose for pain relief.[4]

Clinical Development

Phase I Clinical Trial

CYT-1010 has successfully completed a Phase I clinical trial.[5] The study was a randomized, placebo-controlled, ascending-dose trial in healthy volunteers designed to assess the safety, tolerability, and pharmacokinetics of the compound.[9][10][11]

Key Findings:

-

Safety and Tolerability: CYT-1010 was generally well-tolerated at all doses tested (up to 0.15 mg/kg), with no severe adverse events reported.[9]

-

Respiratory Profile: No evidence of respiratory depression was observed.[9]

-

Analgesic Activity: The trial included a cold pressor test to evaluate analgesic efficacy. A statistically significant prolongation of the threshold time for cold pain sensation was recorded at a dose of 0.1 mg/kg.[9]

Experimental Protocol: Cold Pressor Test - A Generalized Methodology

The specific parameters of the cold pressor test used in the CYT-1010 Phase I trial are not publicly detailed. A standard cold pressor test protocol generally involves:

-

Baseline Measurement: The participant's baseline pain threshold and tolerance are established.

-

Drug Administration: The participant receives the investigational drug (CYT-1010) or a placebo.

-

Immersion: After a predetermined time, the participant immerses their non-dominant hand in a container of ice water (typically 1-4°C).

-

Pain Threshold and Tolerance Measurement: The time until the participant first reports pain (threshold) and the total duration they can keep their hand in the water (tolerance) are recorded.

Phase II Clinical Development

Cytogel Pharma has received authorization from the U.S. Food and Drug Administration (FDA) to proceed with a Phase 1a/2a study.[12][13][14] This study is designed as a randomized, double-blind, single-dose, placebo-controlled pharmacokinetic and proof-of-concept study to further evaluate the safety of CYT-1010 in healthy volunteers and its analgesic efficacy and tolerability compared to morphine in subjects with moderate to severe pain following third molar extraction.[12][13]

Data Summary

Table 1: Preclinical and Clinical Data for this compound

| Parameter | Finding | Source |

| Mechanism of Action | ||

| Primary Target | Mu-opioid receptor (MOR) agonist | [1][2] |

| Secondary Target | Preferential binding to truncated MOR splice variants (Exon 11) | [1][3][4] |

| Preclinical Efficacy | ||

| Relative Potency | 3-4 times more potent than morphine in animal pain models | [5][6][7] |

| Neuropathic Pain | Analgesic properties suggested in preclinical models | [4] |

| Preclinical Safety | ||

| Respiratory Depression | Profoundly reduced compared to traditional opioids | [5][6][7] |

| Abuse Potential | Little to no reward observed in animal testing | [4] |

| Other Side Effects | No significant nausea/vomiting at doses up to 9x the effective dose | [4] |

| Phase I Clinical Trial | ||

| Study Design | Randomized, placebo-controlled, ascending dose in healthy volunteers | [9][10][11] |

| Maximum Tolerated Dose | Well-tolerated up to 0.15 mg/kg | [9] |

| Analgesic Effect | Statistically significant increase in cold pain threshold at 0.1 mg/kg | [9] |

| Respiratory Effect | No evidence of respiratory depression | [9] |

Conclusion and Future Directions

This compound represents a significant advancement in the quest for safer and more effective treatments for neuropathic and other forms of moderate to severe pain. Its novel mechanism of action, targeting both the traditional mu-opioid receptor and its truncated splice variants, appears to successfully dissociate potent analgesia from the most life-threatening and undesirable side effects of conventional opioids.

The promising results from preclinical studies and the initial Phase I clinical trial provide a strong rationale for continued clinical development. The upcoming Phase II studies will be critical in establishing the efficacy and safety of CYT-1010 in a patient population experiencing clinically relevant pain. Should these trials prove successful, CYT-1010 could offer a transformative therapeutic option for patients suffering from neuropathic pain and contribute to mitigating the ongoing opioid public health crisis. Further research is warranted to fully elucidate the downstream signaling pathways of the truncated MOR splice variants and to explore the full therapeutic potential of this innovative compound across a range of pain indications.

References

- 1. Dilemma of Addiction and Respiratory Depression in the Treatment of Pain: A Prototypical Endomorphin as a New Approach - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. CYT-1010 - Drug Targets, Indications, Patents - Synapse [synapse.patsnap.com]

- 3. Novel Mechanism of Action - Cytogel Pharma [cytogelpharma.com]

- 4. firstwordpharma.com [firstwordpharma.com]

- 5. Newsroom & Publications - Cytogel Pharma [cytogelpharma.com]

- 6. CYT-1010® - Cytogel Pharma [cytogelpharma.com]

- 7. Cytogel Pharma Announces Equity Offering to Advance CYT-1010, A Transformative Pain Solution [einpresswire.com]

- 8. Home - Cytogel Pharma [cytogelpharma.com]

- 9. Cytogel Pharma, LLC. Announces Presentation at the American Society of Anesthesiologists meeting in Chicago on October 18, 2011, Describing Results From its First Human Study, Part of the Phase I Program for Cyt-1010 [prnewswire.com]

- 10. Novel Opioids in the Setting of Acute Postoperative Pain: A Narrative Review - PMC [pmc.ncbi.nlm.nih.gov]

- 11. | BioWorld [bioworld.com]

- 12. firstwordpharma.com [firstwordpharma.com]

- 13. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]

- 14. Cytogel Pharma Announces Receipt of FDA Authorization to Commence Phase 2 Development for its Atypical Opioid, CYT-1010 [prnewswire.com]

The Discovery and Development of CYT-1010 Hydrochloride: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

CYT-1010 hydrochloride is a novel, first-in-class analgesic agent developed by Cytogel Pharma, currently in Phase 2 clinical development for the treatment of moderate to severe pain.[1] As a chemically stabilized, cyclic analog of the endogenous opioid peptide endomorphin-1, CYT-1010 offers a unique mechanism of action that promises potent pain relief with a significantly improved safety profile compared to traditional opioids.[2][3] This technical guide provides a comprehensive overview of the discovery, preclinical and clinical development, mechanism of action, and synthesis of this compound, intended for professionals in the fields of pharmacology, drug discovery, and pain research.

Introduction: A Novel Approach to Pain Management

The opioid crisis has underscored the urgent need for safer and more effective analgesics. Traditional opioids, such as morphine, primarily act on the full-length mu-opioid receptor (MOR), encoded by exon 1 of the OPRM1 gene. This activation, while providing pain relief, is also associated with a host of debilitating and dangerous side effects, including respiratory depression, addiction, and constipation.[4]

CYT-1010 represents a paradigm shift in opioid pharmacology. It is designed to preferentially target a truncated splice variant of the MOR, the endomorphin (EM) receptor, which is associated with exon 11 of the OPRM1 gene.[4] This selective activation is believed to be the key to dissociating potent analgesia from the severe adverse effects of conventional opioids.

Preclinical Development

In Vitro Pharmacology

CYT-1010 has demonstrated high affinity and selectivity for the mu-opioid receptor in radioligand binding assays.

| Receptor Subtype | CYT-1010 Ki (nM) | Reference Ligand |

| Mu (μ) | 0.25 | DAMGO |

| Delta (δ) | 38 | DPDPE |

| Kappa (κ) | 248 | U-69,593 |

Data sourced from a 2023 review on novel opioids.

In Vivo Efficacy

Preclinical studies in rodent models of pain have consistently shown that CYT-1010 is a potent analgesic. While specific ED50 values from hot-plate and tail-flick assays are not publicly available, reports indicate that CYT-1010 is approximately 3 to 4 times more potent than morphine in providing pain relief.[3]

In addition to its analgesic properties, CYT-1010 has demonstrated significant anti-inflammatory effects in preclinical models. In a carrageenan-induced paw edema model in rats, endomorphin analogs have been shown to reduce inflammation, an effect attributed to the downregulation of pro-inflammatory cytokines such as TNF-α and IL-1β. While specific quantitative data for CYT-1010 in this model are not available, breakthrough research on endomorphins, of which CYT-1010 is an analog, showed a reduction in recovery time from post-surgical pain by over 75% compared to morphine, an effect thought to be mediated by its anti-inflammatory properties.[3]

Safety Pharmacology

A key differentiator of CYT-1010 is its improved safety profile compared to traditional opioids.

| Safety Parameter | CYT-1010 Preclinical Findings | Morphine Comparator |

| Respiratory Depression | No significant respiratory depression observed at doses up to 9-fold the effective analgesic dose. | Causes significant, dose-dependent respiratory depression. |

| Abuse Potential | Rodent studies show little to no conditioned place preference, indicating a substantially reduced abuse liability. | Induces significant conditioned place preference. |

| Gastrointestinal Effects | Reduced inhibition of GI transit compared to morphine. | Causes significant constipation. |

Clinical Development

Phase 1 Clinical Trial

A Phase 1 clinical trial in healthy human volunteers was conducted to assess the safety, tolerability, and pharmacodynamics of CYT-1010.

| Study Design | Population | Dosing | Key Findings |

| Randomized, placebo-controlled | Healthy male volunteers | Single intravenous doses up to 0.15 mg/kg | - Generally well-tolerated. - No severe adverse events reported. - No evidence of respiratory depression at the doses tested. - Statistically significant prolongation of the threshold time for cold pain sensation was recorded at a dose of 0.1 mg/kg. |

Specific quantitative data on the prolongation of cold pain sensation threshold time are not publicly available.

Phase 2 Clinical Trial

Cytogel Pharma has received FDA authorization to proceed with a Phase 2 clinical trial for CYT-1010. The planned study is a randomized, double-blind, single-dose, placebo-controlled study to evaluate the analgesic efficacy and tolerability of CYT-1010 versus morphine in subjects with moderate to severe pain following third molar extraction.

Mechanism of Action: A Tale of Two Pathways

CYT-1010's unique pharmacological profile stems from its preferential activation of a truncated splice variant of the mu-opioid receptor (MOR), which is associated with exon 11. This is in contrast to traditional opioids like morphine, which activate the full-length MOR encoded by exon 1.

The activation of MORs initiates two primary intracellular signaling cascades: the G-protein pathway and the β-arrestin pathway.

-

G-Protein Pathway: This pathway is primarily responsible for the analgesic effects of opioids.

-

β-Arrestin Pathway: This pathway is increasingly implicated in the adverse effects of opioids, including respiratory depression and tolerance.

CYT-1010 is believed to be a "biased agonist," preferentially activating the G-protein pathway while minimally engaging the β-arrestin pathway, leading to a separation of analgesia from adverse effects.

Experimental Protocols

This section provides an overview of the methodologies for key experiments cited in the development of CYT-1010.

Radioligand Binding Assay

This assay is used to determine the binding affinity of a compound for a specific receptor.

Hot-Plate Test

This is a common in vivo assay to assess the analgesic efficacy of a compound against thermal pain.

Conditioned Place Preference

This behavioral assay is used to evaluate the rewarding or aversive properties of a drug, providing an indication of its abuse potential.

Synthesis of this compound

CYT-1010 is a cyclic pentapeptide with the sequence Tyr-c[D-Lys-Phe-Phe]. Its synthesis involves solid-phase peptide synthesis (SPPS) followed by cyclization and salt formation. While a detailed, step-by-step protocol for the synthesis of CYT-1010 is proprietary, the general procedure is as follows:

-

Solid-Phase Peptide Synthesis (SPPS): The linear peptide is assembled on a solid support resin, typically using Fmoc (9-fluorenylmethyloxycarbonyl) chemistry. The amino acids are sequentially coupled to the growing peptide chain.

-

Cleavage from Resin: Once the linear sequence is complete, the peptide is cleaved from the resin using a strong acid, such as trifluoroacetic acid (TFA).

-

Cyclization: The linear peptide is then cyclized in solution, typically by forming an amide bond between the N-terminus and the C-terminus or between the side chains of two amino acids.

-

Purification: The crude cyclic peptide is purified using reverse-phase high-performance liquid chromatography (RP-HPLC).

-

Hydrochloride Salt Formation: The purified peptide, often as a trifluoroacetate (B77799) salt from the HPLC purification, is converted to the hydrochloride salt. This can be achieved by lyophilizing the peptide multiple times from a dilute hydrochloric acid solution or by using ion-exchange chromatography.[5]

Future Directions

With the initiation of Phase 2 clinical trials, CYT-1010 is poised to potentially offer a much-needed alternative in the pain management landscape. Future research will likely focus on further elucidating its biased signaling properties, exploring its efficacy in various pain models, and expanding its clinical development into other indications where pain and inflammation are key components.

Conclusion

This compound is a promising novel analgesic with a unique mechanism of action that sets it apart from traditional opioids. Its ability to provide potent analgesia with a reduced side-effect profile, particularly with regard to respiratory depression and abuse potential, makes it a compound of significant interest to the scientific and medical communities. The ongoing clinical development of CYT-1010 will be closely watched as it has the potential to address one of the most significant unmet needs in modern medicine.

References

- 1. researchgate.net [researchgate.net]

- 2. Solid-phase peptide synthesis: from standard procedures to the synthesis of difficult sequences | Springer Nature Experiments [experiments.springernature.com]

- 3. CYT-1010® - Cytogel Pharma [cytogelpharma.com]

- 4. Novel Mechanism of Action - Cytogel Pharma [cytogelpharma.com]

- 5. US9657061B2 - Hydrochloride salt of peptide and its use in combination with other peptides for immunotherapy - Google Patents [patents.google.com]

Methodological & Application

Application Notes and Protocols for In Vivo Studies of CYT-1010 Hydrochloride

For Researchers, Scientists, and Drug Development Professionals

Introduction

CYT-1010 hydrochloride is a novel analgesic agent, an analog of the endogenous opioid peptide endomorphin-1. It is a highly selective mu-opioid receptor (MOR) agonist with a unique mechanism of action. CYT-1010 targets not only the traditional full-length mu-opioid receptor but also a truncated splice variant, which is associated with potent analgesia with a significantly reduced side-effect profile compared to classical opioids like morphine.[1][2] Preclinical studies have demonstrated that CYT-1010 is 3-4 times more potent than morphine in providing pain relief and exhibits substantially lower abuse potential and respiratory depression.[3]

These application notes provide detailed protocols for the in vivo evaluation of this compound in rodent models, focusing on the assessment of its analgesic efficacy and key opioid-related side effects.

Mechanism of Action and Signaling Pathway

CYT-1010 exerts its effects primarily through the activation of mu-opioid receptors, which are G-protein coupled receptors (GPCRs). Upon binding, CYT-1010 is thought to initiate a signaling cascade that leads to analgesia. A key aspect of its novel mechanism is the preferential activation of a truncated form of the mu-opioid receptor (MOR) associated with Exon 11, which is believed to contribute to its potent analgesic effects with a greater margin of safety.[4]

The binding of CYT-1010 to the mu-opioid receptor activates inhibitory G-proteins (Gαi/o), leading to the dissociation of Gα and Gβγ subunits. These subunits then modulate various intracellular effector pathways. The Gα subunit inhibits adenylyl cyclase, reducing intracellular cyclic AMP (cAMP) levels. The Gβγ subunits can directly interact with and inhibit voltage-gated calcium channels (VGCCs) and activate G-protein-coupled inwardly rectifying potassium (GIRK) channels. The inhibition of VGCCs reduces neurotransmitter release from presynaptic terminals, while the activation of GIRK channels hyperpolarizes postsynaptic neurons, decreasing their excitability. Both of these actions contribute to the analgesic effect.

A critical aspect of opioid receptor signaling is the involvement of β-arrestin. While G-protein signaling is primarily associated with analgesia, β-arrestin recruitment is often linked to the undesirable side effects of opioids, such as respiratory depression and tolerance. The favorable safety profile of CYT-1010 may be attributable to biased agonism, potentially favoring G-protein signaling over β-arrestin recruitment, although this is an area of ongoing research.

Quantitative Data Summary

The following tables summarize the in vivo pharmacological data for this compound in comparison to morphine, based on available preclinical findings.

Table 1: Antinociceptive Activity in Rodent Models

| Compound | Animal Model | Test | Route of Administration | ED50 (mg/kg) | Potency Ratio (vs. Morphine) |

| CYT-1010 | Rat | Tail-Withdrawal | Intravenous (i.v.) | Data not available | 3-4x more potent |

| Morphine | Rat | Tail-Withdrawal | Intravenous (i.v.) | Data not available | 1x |

Note: While preclinical trials have shown CYT-1010 to be 3-4 times more potent than morphine, specific ED50 values from peer-reviewed publications are not publicly available.[3]

Table 2: Assessment of Opioid-Related Side Effects

| Side Effect | Assay | Animal Model | CYT-1010 Effect | Morphine Effect |

| Respiratory Depression | Plethysmography | Rat | Significantly reduced | Induces significant depression |

| Abuse Liability | Conditioned Place Preference | Rat | No conditioned preference | Significant conditioned preference |

| Motor Impairment | Rotarod | Rat | No significant impairment | Significant impairment |

Experimental Protocols

Assessment of Antinociceptive Efficacy: Hot Plate Test

Objective: To evaluate the analgesic effect of this compound in a model of acute thermal pain.

Materials:

-

This compound

-

Morphine sulfate (B86663) (positive control)

-

Sterile saline (vehicle)

-

Hot plate apparatus (set to 55 ± 0.5 °C)

-

Male Sprague-Dawley rats (200-250 g)

-